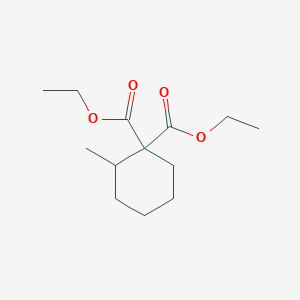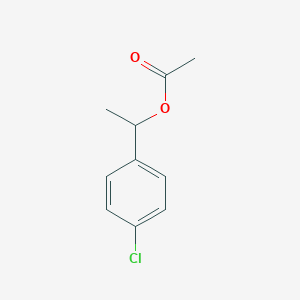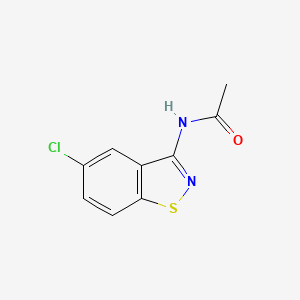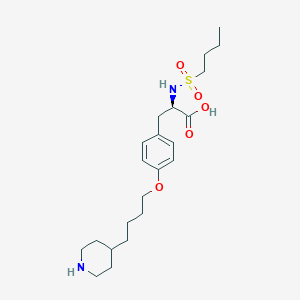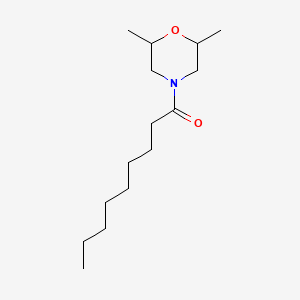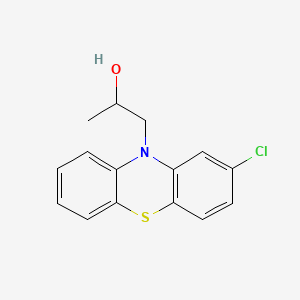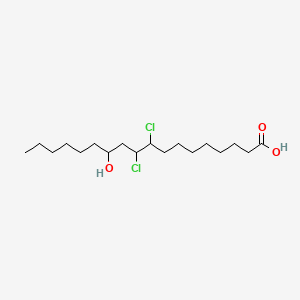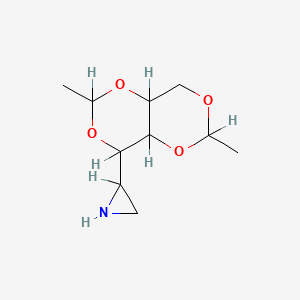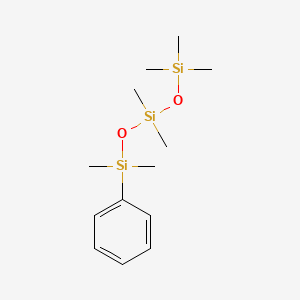
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile is an organic compound with the molecular formula C10H8N4 It is characterized by a cyclopropane ring substituted with four nitrile groups and a propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile typically involves the cyclopropanation of a suitable precursor followed by the introduction of nitrile groups. One common method involves the reaction of a propyl-substituted cyclopropane with a nitrile donor under specific conditions to achieve the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the cyclopropane ring and the subsequent nitrile substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, advanced catalysts, and purification techniques to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The nitrile groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the structure and functional groups of the derivatives.
類似化合物との比較
Similar Compounds
1,1,2,2-Cyclopropanetetracarbonitrile: Lacks the propyl group, making it less hydrophobic.
3-Methyl-1,1,2,2-cyclopropanetetracarbonitrile: Contains a methyl group instead of a propyl group, affecting its reactivity and solubility.
3-Ethyl-1,1,2,2-cyclopropanetetracarbonitrile: Similar to the propyl derivative but with an ethyl group, leading to different steric and electronic effects.
Uniqueness
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile is unique due to the presence of the propyl group, which influences its chemical properties and reactivity. This makes it a valuable compound for studying the effects of alkyl substitution on cyclopropane derivatives and for developing new materials and pharmaceuticals.
特性
CAS番号 |
90771-89-4 |
|---|---|
分子式 |
C10H8N4 |
分子量 |
184.20 g/mol |
IUPAC名 |
3-propylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C10H8N4/c1-2-3-8-9(4-11,5-12)10(8,6-13)7-14/h8H,2-3H2,1H3 |
InChIキー |
JRUVRPIGBHDROS-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(C1(C#N)C#N)(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


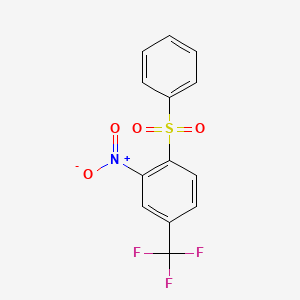
![dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride](/img/structure/B12812447.png)
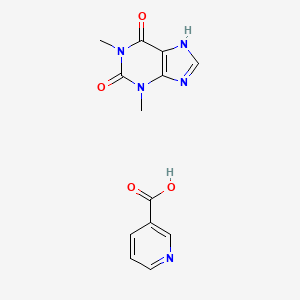
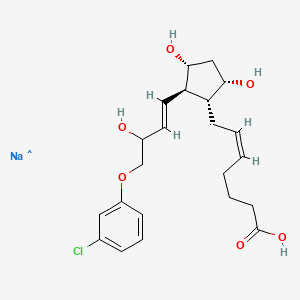
![3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12812461.png)
